

Unveiling the Solid-State Architecture of Triphenylphosphine Borane: A Technical Guide

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Compound of Interest

Compound Name: Triphenylphosphine Borane

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This technical guide provides an in-depth analysis of the crystal structure of **triphenylphosphine borane** ($\text{H}_3\text{B-P}(\text{C}_6\text{H}_5)_3$), a compound of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering a centralized resource of its structural and experimental data.

Molecular Structure and Crystallographic Data

Triphenylphosphine borane crystallizes in the triclinic space group P-1. The solid-state structure reveals a tetrahedral geometry around both the phosphorus and boron atoms. The triphenylphosphine moiety adopts a propeller-like conformation, with the borane group situated at the apex.

A comprehensive summary of the crystallographic data is presented in Table 1. This information is crucial for computational modeling and for understanding the steric and electronic properties of the molecule in the solid state.

Table 1: Crystal Data and Structure Refinement for **Triphenylphosphine Borane**

Parameter	Value
Empirical Formula	C ₁₈ H ₁₈ BP
Formula Weight	276.10 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.685(4)
b (Å)	11.135(5)
c (Å)	15.110(7)
α (°)	89.311(7)
β (°)	71.655(7)
γ (°)	66.845(6)
Volume (Å ³)	1410.1(11)
Z	4
Density (calculated) (g/cm ³)	1.299
Absorption Coefficient (μ) (mm ⁻¹)	0.183
F(000)	584
Crystal data has been sourced from supplementary material of a Dalton Transactions publication. [1]	

A detailed breakdown of key bond lengths and angles will be made available upon the public release of the full crystallographic information file (CIF).

Experimental Protocols

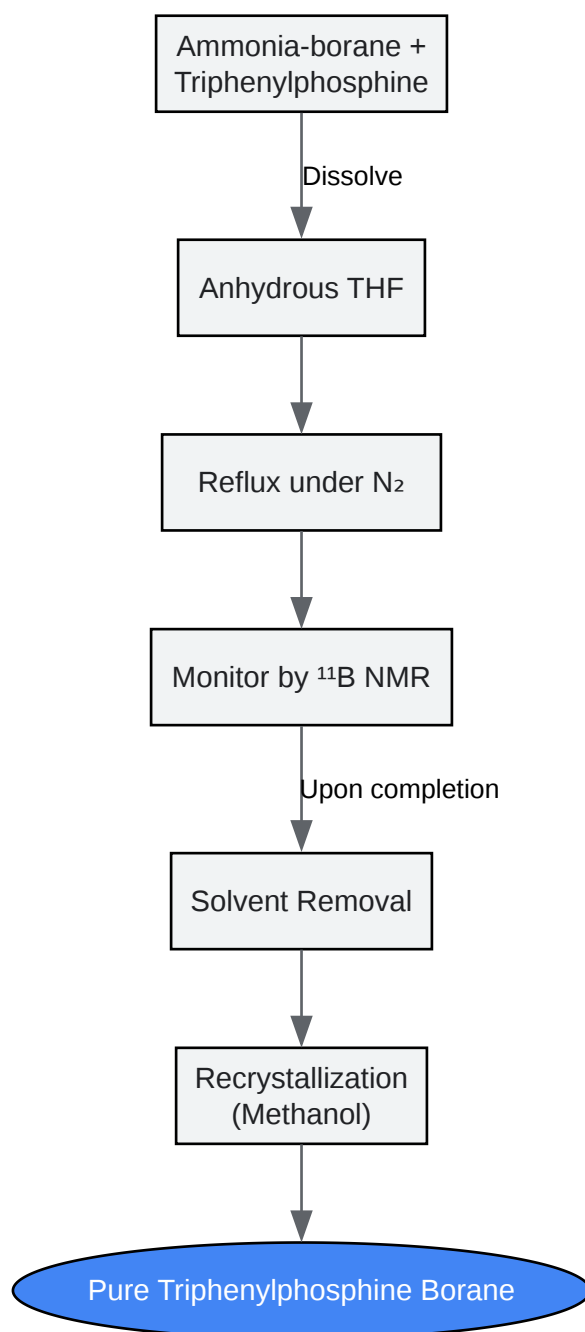
Synthesis of Triphenylphosphine Borane

A reliable method for the synthesis of **triphenylphosphine borane** involves the reaction of ammonia-borane with triphenylphosphine.[\[2\]](#)

Procedure:

- Ammonia-borane (1 equivalent) and triphenylphosphine (1 equivalent) are weighed and transferred to an oven-dried round-bottom flask equipped with a reflux condenser.
- The flask is flushed with nitrogen, and anhydrous tetrahydrofuran (THF) is added via syringe.
- The reaction mixture is stirred and brought to reflux.
- The progress of the reaction is monitored by ^{11}B NMR spectroscopy.
- Upon completion, the solution is cooled to room temperature.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is dissolved in methanol and recrystallized to obtain pure **triphenylphosphine borane**.[\[3\]](#)

The logical workflow for the synthesis and purification is illustrated in the diagram below.



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Figure 1: Synthesis and purification workflow for **triphenylphosphine borane**.

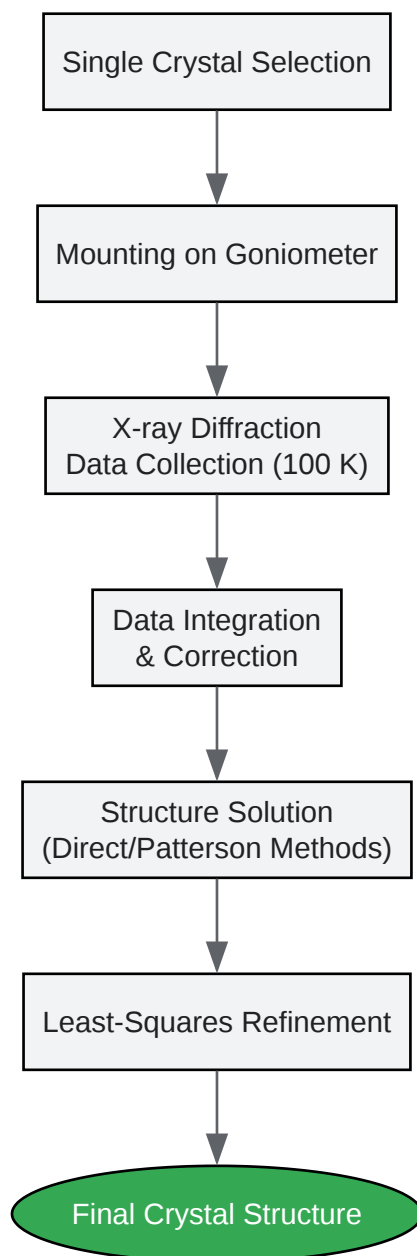
Single-Crystal X-ray Diffraction

The determination of the crystal structure of **triphenylphosphine borane** is achieved through single-crystal X-ray diffraction. A general protocol for this technique is outlined below.

Procedure:

- **Crystal Mounting:** A suitable single crystal of **triphenylphosphine borane** is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and detector. Data are typically collected over a range of crystal orientations.
- **Data Processing:** The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions or located from the difference Fourier map.

The experimental workflow for crystal structure determination is depicted in the following diagram.



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